
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is a highly fluorinated organic compound. It belongs to the class of perfluorinated compounds, which are known for their unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane typically involves the fluorination of nonadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are designed to handle the reactive nature of fluorine and ensure the safety of the production environment. The use of specialized equipment and containment systems is essential to prevent any hazardous incidents.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces one of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles such as alkoxides and amines. The reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile used. For example, using an alkoxide can result in the formation of a fluorinated ether, while using an amine can lead to the formation of a fluorinated amine.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane has several scientific research applications due to its unique properties:
Chemistry: It is used as a model compound to study the effects of fluorination on organic molecules.
Biology: Its chemical resistance makes it useful in studying biological systems that require stable, non-reactive environments.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: Its low surface energy makes it valuable in the production of non-stick coatings and lubricants.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane exerts its effects is primarily through its chemical stability and resistance to degradation. The presence of multiple fluorine atoms creates a strong carbon-fluorine bond, which is resistant to breaking under normal conditions. This stability allows it to maintain its structure and function in various applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-7-iodoheptane: Similar in structure but contains an iodine atom, which can alter its reactivity and applications.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: Contains a trifluoromethyl group, which can influence its physical and chemical properties.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5-Undecafluorononadecane is unique due to its high degree of fluorination, which imparts exceptional chemical resistance and stability. This makes it particularly valuable in applications where long-term stability and resistance to harsh conditions are required.
Properties
CAS No. |
117948-72-8 |
|---|---|
Molecular Formula |
C19H29F11 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluorononadecane |
InChI |
InChI=1S/C19H29F11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(20,21)16(22,23)17(24,25)18(26,27)19(28,29)30/h2-14H2,1H3 |
InChI Key |
HIOALUHIGOQIHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


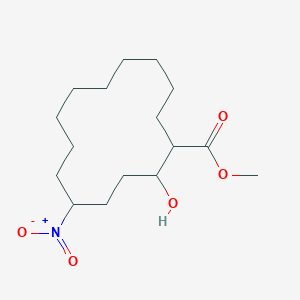
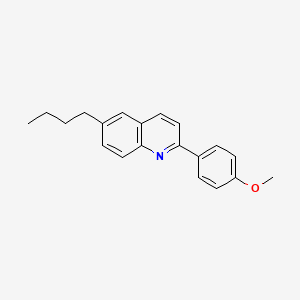
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)



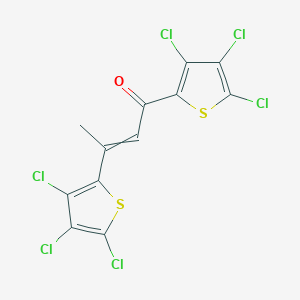
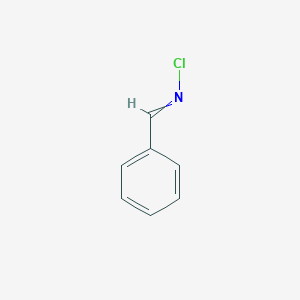
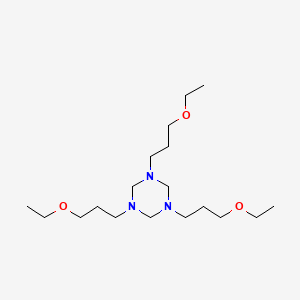

![Ethyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoate](/img/structure/B14311095.png)
![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)
